molecular formula C87H118N24O31S3 B12650119 H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk CAS No. 1802078-42-7

H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk

Cat. No.: B12650119
CAS No.: 1802078-42-7
M. Wt: 2092.2 g/mol
InChI Key: QKFMZDNSPFBJQH-VMKDNISJSA-N
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Description

The compound “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” is a peptide sequence composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence includes lysine, serine, glutamic acid, valine, asparagine, leucine, aspartic acid, alanine, phenylalanine, arginine, and glutamine, with two unknown amino acids represented as “Unk.”

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid side chains.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in disulfide-linked peptides.

Scientific Research Applications

Peptides like “H-Lys(Unk)-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Gln-Unk” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Investigated for therapeutic potential, including as drug candidates.

    Industry: Utilized in the development of biomaterials and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can mimic natural ligands and modulate signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine.

    H-Lys-Ala-Val-Gly-OH: A tetrapeptide with lysine, alanine, valine, and glycine.

Properties

CAS No.

1802078-42-7

Molecular Formula

C87H118N24O31S3

Molecular Weight

2092.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C87H118N24O31S3/c1-42(2)34-59(101-81(129)61(39-66(90)114)104-84(132)72(43(3)4)106-77(125)57(28-31-68(117)118)99-82(130)63(41-112)105-74(122)54(88)16-11-12-33-95-143(135,136)49-24-20-47(21-25-49)108-107-46-18-22-48(23-19-46)110(6)7)79(127)103-62(40-69(119)120)78(126)96-44(5)73(121)97-56(27-30-67(115)116)76(124)102-60(35-45-14-9-8-10-15-45)80(128)98-55(17-13-32-94-87(92)93)75(123)100-58(26-29-65(89)113)83(131)109-111-85(133)52-37-50(144(137,138)139)36-51-70(52)53(86(111)134)38-64(71(51)91)145(140,141)142/h8-10,14-15,18-25,36-38,42-44,54-63,72,95,112H,11-13,16-17,26-35,39-41,88,91H2,1-7H3,(H2,89,113)(H2,90,114)(H,96,126)(H,97,121)(H,98,128)(H,99,130)(H,100,123)(H,101,129)(H,102,124)(H,103,127)(H,104,132)(H,105,122)(H,106,125)(H,109,131)(H,115,116)(H,117,118)(H,119,120)(H4,92,93,94)(H,137,138,139)(H,140,141,142)/t44-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,72-/m0/s1

InChI Key

QKFMZDNSPFBJQH-VMKDNISJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NN2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCNS(=O)(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)N

Origin of Product

United States

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